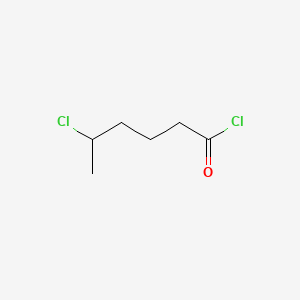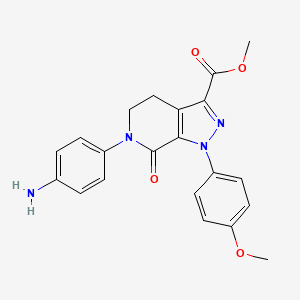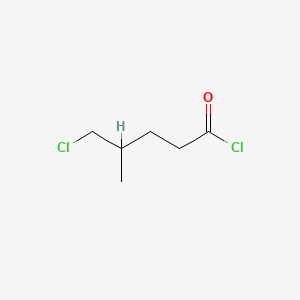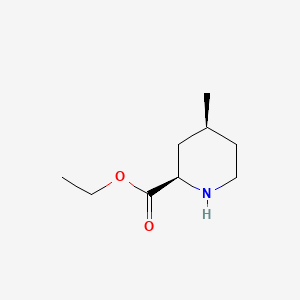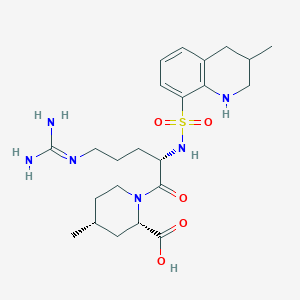
Clinofibrate Impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Clinofibrate Impurity 2 involves several steps. One method involves synthesizing 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methyl ethyl butyrate through bi-p-hydroxyphenyl cyclohexane prepared by reacting cyclohexanone and phenol and 2-bromo-2-methyl ethyl butyrate prepared from 2-methyl butyrate . The product is then hydrolyzed to obtain Clinofibrate Impurity 2 .Molecular Structure Analysis
The molecular structure of Clinofibrate Impurity 2 was determined through ESI-LC/MS/MS analysis . The main photoproduct of clinofibrate was identified as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .Chemical Reactions Analysis
Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct was speculated to be generated by the elimination of 2-methylbutanoic acid, and other photoproducts were generated through several photochemical reactions including further elimination of 2-methylbutanoic acid and decarboxylation .Aplicaciones Científicas De Investigación
Impurity Analysis in Semiconductor Materials
Impurities play a crucial role in semiconductor physics, affecting both the material's electrical properties and its performance in electronic devices. Research on impurity-induced states in semiconductors, such as the study by Balatsky, Vekhter, and Zhu (2004), offers insights into how impurities influence electronic states within materials. This understanding is vital for optimizing the performance of semiconductors in applications ranging from microelectronics to solar cells (Balatsky, Vekhter, & Zhu, 2004).
Impurity Doping in Nanocrystals
The addition of impurities to nanocrystals can modify their optical, electronic, and magnetic properties, enabling the development of new functionalities. For instance, the work by Liu et al. (2016) on Mn2+-doped lead halide perovskite nanocrystals demonstrates how impurity doping can lead to dual-color emission, highlighting the role of impurities in advancing materials science for optical applications (Liu et al., 2016).
Impurity Characterization Techniques
The development and refinement of techniques for impurity characterization are crucial for understanding and manipulating material properties. Cathodoluminescence (CL) imaging, for example, is a powerful method for studying the spatial distribution of impurities within nanostructures, as demonstrated by Yuan et al. (2007) in their investigation of impurities in ZnO nanotubes (Yuan et al., 2007).
Direcciones Futuras
The photodegradation of Clinofibrate and the resulting photoproducts, including Clinofibrate Impurity 2, is a topic of ongoing research . Future research may focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .
Propiedades
Número CAS |
30299-17-3 |
|---|---|
Nombre del producto |
Clinofibrate Impurity 2 |
Fórmula molecular |
C23H28O4 |
Peso molecular |
368.48 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



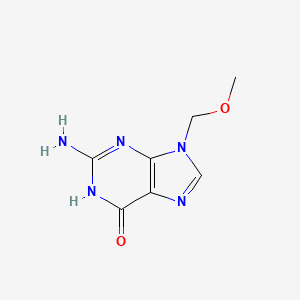
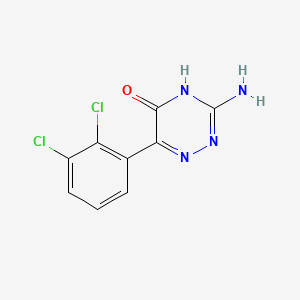
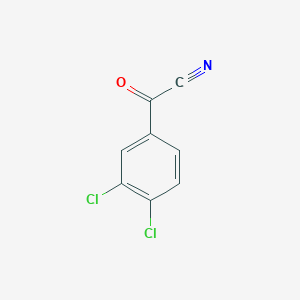
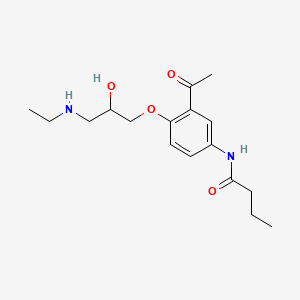
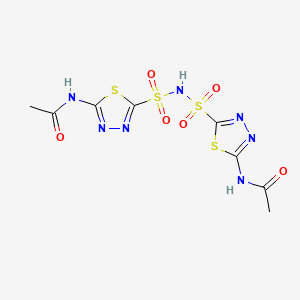
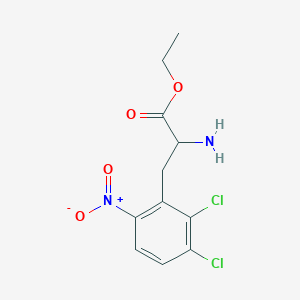
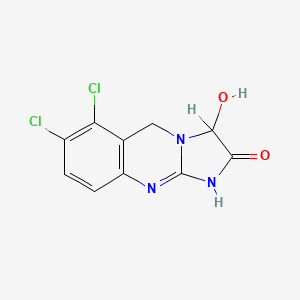

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
